molecular formula C17H18FNO2 B5837865 N-(2-fluorophenyl)-3-isobutoxybenzamide

N-(2-fluorophenyl)-3-isobutoxybenzamide

Cat. No. B5837865
M. Wt: 287.33 g/mol
InChI Key: KZEFOCWMQJCOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-isobutoxybenzamide, commonly known as FLB-457, is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research for various purposes, including studying the mechanism of action of certain drugs and investigating the physiological effects of different compounds.

Mechanism of Action

FLB-457 acts as a competitive antagonist of the dopamine D2 receptor, meaning that it binds to the receptor and prevents the binding of dopamine. This leads to a decrease in the activity of the receptor, which can have various effects depending on the location and function of the receptor in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FLB-457 depend on the specific dopamine receptor subtype that it targets and the location of the receptor in the brain. Studies have shown that FLB-457 can modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. It can also affect the activity of the nigrostriatal dopamine system, which is involved in movement control.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FLB-457 in lab experiments is its selectivity for the dopamine D2 receptor, which allows for more precise manipulation of this receptor subtype. However, one limitation of using FLB-457 is that it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on FLB-457 and its effects on dopamine receptors. One area of interest is the potential therapeutic applications of FLB-457 in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Another direction is the development of more selective and potent dopamine receptor antagonists that can be used to target specific subtypes of the receptor. Additionally, further studies are needed to elucidate the precise mechanisms of action of FLB-457 and its effects on different brain regions and physiological processes.

Synthesis Methods

The synthesis of FLB-457 involves several steps, including the reaction of 2-fluoroaniline with 3-isobutoxybenzoyl chloride in the presence of a base, followed by purification and isolation of the product. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Scientific Research Applications

FLB-457 is used in scientific research as a tool to study the function of dopamine receptors in the brain. It is a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of several physiological processes, including movement, mood, and motivation. By blocking the activity of this receptor, FLB-457 can help researchers understand the role of dopamine in these processes and identify potential therapeutic targets for various neurological disorders.

properties

IUPAC Name

N-(2-fluorophenyl)-3-(2-methylpropoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12(2)11-21-14-7-5-6-13(10-14)17(20)19-16-9-4-3-8-15(16)18/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFOCWMQJCOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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